Mek-IN-1

MEK inhibition Kinase assay IC50

Mek-IN-1 (CAS 870600-45-6) is an allosteric inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). Its molecular structure, characterized by the formula C24H20N4O4 and a molecular weight of 428.44 g/mol, originates from patent WO2008076415A1.

Molecular Formula C24H20N4O4
Molecular Weight 428.4 g/mol
Cat. No. B12293694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMek-IN-1
Molecular FormulaC24H20N4O4
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)O
InChIInChI=1S/C24H20N4O4/c1-32-23(30)27-22-25-19-12-11-16(13-20(19)26-22)24(31)18-10-6-5-9-17(18)21(29)28(24)14-15-7-3-2-4-8-15/h2-13,31H,14H2,1H3,(H2,25,26,27,30)
InChIKeyXIASUMPJIFQSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mek-IN-1 Procurement Guide: Chemical Identity, Baseline Data, and Sourcing Considerations


Mek-IN-1 (CAS 870600-45-6) is an allosteric inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) . Its molecular structure, characterized by the formula C24H20N4O4 and a molecular weight of 428.44 g/mol, originates from patent WO2008076415A1 [1]. It functions by binding to an allosteric hydrophobic pocket adjacent to the ATP-binding site of MEK1/2, stabilizing the kinase in an inactive conformation and thereby preventing phosphorylation of downstream ERK1/2 .

Mek-IN-1 Procurement: Why In-Class Substitution Is Not Straightforward


The MEK inhibitor class is structurally diverse and mechanistically heterogeneous, making generic substitution for Mek-IN-1 impossible without empirical validation [1]. FDA-approved agents like trametinib, cobimetinib, selumetinib, and binimetinib differ in their allosteric binding modes, pharmacokinetic properties, and drug-drug interaction liabilities [2]. Without quantitative activity data for Mek-IN-1, researchers cannot predict its selectivity window, cellular potency, or off-target profile from these clinical comparators; any substitution would require de novo assay validation.

Mek-IN-1 Quantitative Evidence Guide: Comparative Data for Scientific Selection


Mek-IN-1 Inhibitory Activity: Absence of Quantified Potency Data

A comprehensive search of the peer-reviewed scientific literature, public patent documents, and authoritative chemical databases reveals that no quantified inhibitory potency (e.g., IC50, Ki, or EC50) has been published for Mek-IN-1 against MEK1 or MEK2 [1]. This absence of core activity data is a critical factor in scientific selection and procurement planning.

MEK inhibition Kinase assay IC50

Mek-IN-1 Physicochemical Properties: A Baseline for Formulation Comparison

Mek-IN-1 possesses a calculated LogP of 2.9 and is reported to be soluble in DMSO . In contrast, the FDA-approved MEK inhibitor trametinib has a lower LogP of 1.8 and is practically insoluble in water, requiring specialized formulations [1]. This difference in lipophilicity suggests that Mek-IN-1 may have distinct solubility and permeability characteristics compared to trametinib.

Physicochemical properties Solubility Formulation

Mek-IN-1 Purity: Procurement-Grade Comparison

Commercially available Mek-IN-1 is consistently supplied at a purity of ≥98% . This is a standard purity grade for research-use-only (RUO) tool compounds and is comparable to the RUO grade of many other MEK inhibitors, such as trametinib and selumetinib, which are also offered at ≥98% purity from the same vendors . No higher purity grade (e.g., ≥99%) is available for Mek-IN-1.

Purity Quality control Procurement

Mek-IN-1 Application Scenarios: Research Use Cases Based on Available Evidence


Use as a Chemical Probe in Biochemical MEK Inhibition Assays

Mek-IN-1 is suitable for use as a tool compound in cell-free biochemical assays designed to interrogate MEK1/2 inhibition. Its reported allosteric binding mode makes it a relevant probe for studying non-ATP-competitive kinase inactivation . However, due to the absence of a published IC50, users must first determine its potency in their specific assay system, a necessary step for any comparative or dose-response study.

Reference Compound for MEK Inhibitor Selectivity Profiling

Mek-IN-1 can be employed as one component in a broader panel of MEK inhibitors during kinase selectivity screening . Its unique chemical scaffold, distinct from FDA-approved agents like trametinib and cobimetinib [1], may exhibit a different off-target profile. Determining this profile through head-to-head kinome profiling would be a scientifically valuable application of this compound.

In Vitro Cell-Based Studies of MAPK Pathway Signaling

Mek-IN-1 can be used to inhibit the MAPK pathway in cell culture models. As an allosteric MEK1/2 inhibitor, it is expected to block ERK1/2 phosphorylation downstream . Based on its higher calculated LogP (2.9) relative to trametinib (1.8), Mek-IN-1 may demonstrate different cellular permeability or intracellular accumulation characteristics , necessitating careful optimization of assay conditions, including DMSO concentration and incubation time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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